molecular formula C8H7F3O B1393085 2-(Difluoromethoxy)-4-fluoro-1-methyl-benzene CAS No. 1214333-40-0

2-(Difluoromethoxy)-4-fluoro-1-methyl-benzene

Cat. No. B1393085
M. Wt: 176.14 g/mol
InChI Key: CWQFYLJQRDLDPN-UHFFFAOYSA-N
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Description

The difluoromethoxy group (OCF2H) is a fluorinated structural motif that exhibits unique physicochemical characteristics . Incorporation of these substituents into organic molecules is a highly desirable approach used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .


Synthesis Analysis

The synthesis of difluoromethoxylated compounds has been achieved through visible-light photoredox catalysis . This method involves the formation of O–CF2H bonds and other transformations leading to the construction of ORF groups .


Molecular Structure Analysis

The molecular structure of a compound with a difluoromethoxy group can be determined using various techniques such as infrared spectroscopy and proton NMR spectroscopy .


Chemical Reactions Analysis

Difluoromethoxylated compounds can undergo various chemical reactions. For example, they can participate in chemoselective catalytic hydrodefluorination of trifluoromethylalkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a difluoromethoxy group can be determined using various techniques .

Scientific Research Applications

Synthesis and Biological Properties

  • The synthesis of cyclic phosphotriesters derived from 2'-deoxy-5-fluorouridine involves compounds with difluoromethyl groups, which are evaluated for their inhibitory effects on cell growth and metabolism. This illustrates the use of difluoromethoxy compounds in medicinal chemistry (Hunston et al., 1984).

Fluorescent Properties and Antioxidant Activity

  • A study describes the synthesis of benzene-fluorinated quinolinones and explores their photofluorescent properties and cytotoxicity. This research demonstrates the potential of fluorinated benzene derivatives in photophysical studies and their biological activities (Politanskaya et al., 2015).

Alternative Synthesis Techniques

  • Research on alternative synthesis routes for 2-deoxy-2-[18F]fluoro-D-glucose showcases the use of fluorinated benzene derivatives in the field of radiopharmaceuticals, highlighting their role in imaging techniques (Haradahira et al., 1988).

Electrochemical Fluorination

  • Studies on the electrochemical fluorination of fluorotoluenes, including difluoromethyl benzene, contribute to our understanding of fluorination reactions, which are important in various chemical syntheses (Momota et al., 1998).

Molecular Structure Analysis

  • The structure and conformation of 4-fluoro(trifluoromethoxy)benzene have been studied using gas electron diffraction and quantum chemical calculations, providing insights into the structural characteristics of fluorinated benzene derivatives (Shishkov et al., 2004).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary precautions to take when handling it .

Future Directions

The field of difluoromethoxylation has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

properties

IUPAC Name

2-(difluoromethoxy)-4-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQFYLJQRDLDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-4-fluoro-1-methyl-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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